tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate: is a complex organic compound with a molecular weight of 336.36 g/mol[_{{{CITATION{{{1{tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4 ...](https://www.benchchem.com/zh/product/b1610731). It is characterized by its unique structure, which includes a fluorine atom, a piperidine ring, and a spiro-connected oxazine ring[{{{CITATION{{{_1{tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospirobenzo[d][1,3]oxazine-4,4 ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate typically involves multiple steps, starting with the construction of the core spiro-oxazine structure. One common approach is the cyclization of a suitable precursor containing both the piperidine and oxazine moieties[_{{{CITATION{{{_1{tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospirobenzo[d][1,3]oxazine-4,4 .... The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the fluorine-containing ring to introduce additional functional groups.
Reduction: : Reducing specific functional groups to alter the compound's properties.
Substitution: : Replacing hydrogen atoms or other substituents with different groups to modify the compound's structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in research or industrial applications.
Scientific Research Applications
Tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : Its derivatives may serve as probes or inhibitors in biological studies.
Industry: : It may be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate: is unique due to its specific structural features, such as the presence of the fluorine atom and the spiro-connected rings. Similar compounds may include other fluorinated spiro-oxazines or piperidine derivatives, but the exact structure and properties can vary significantly.
List of Similar Compounds
Fluorinated spiro-oxazines
Piperidine derivatives
Other fluorinated heterocyclic compounds
This compound's unique structure and properties make it a valuable subject of study in various scientific fields
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
tert-butyl 6-fluoro-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(21)23-17/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYUJTNHKDDJAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)F)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519232 | |
Record name | tert-Butyl 6-fluoro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90519232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345938-08-1 | |
Record name | tert-Butyl 6-fluoro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90519232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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